molecular formula C21H26N2O2 B255588 1-Benzyl-4-(2-propoxybenzoyl)piperazine

1-Benzyl-4-(2-propoxybenzoyl)piperazine

カタログ番号: B255588
分子量: 338.4 g/mol
InChIキー: FZNZKCDOSVEKRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(2-propoxybenzoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2-propoxybenzoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and neurochemical modulation.

特性

分子式

C21H26N2O2

分子量

338.4 g/mol

IUPAC名

(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChIキー

FZNZKCDOSVEKRU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

正規SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Compound Name Substituent(s) Melting Point (°C) Key Physicochemical/Biological Properties Reference
1-Benzyl-4-(2-propoxybenzoyl)piperazine 2-propoxybenzoyl Not reported Predicted higher lipophilicity due to propoxy group; electron-donating effects on benzoyl ring N/A
1-Benzyl-4-(4-chlorobenzoyl)piperazine (1g) 4-chlorobenzoyl 98–100 86% synthesis yield; moderate solubility in organic solvents
1-Benzyl-4-(3-methylphenyl)piperazine 3-methylphenyl Not reported Simpler structure; potential steric hindrance at 3-position
1-Benzyl-4-(3-phenylpropyl)piperazine 3-phenylpropyl Not reported High lipophilicity; affinity for sigma receptors (Sig-1R: 0.5 nM)
PS17 (1-Benzyl-4-(2'-methyl-6-nitro-biphenyl)piperazine) 2'-methyl-6-nitro-biphenyl Not reported Neurokinin receptor antagonism; nitro group enhances electron-withdrawing effects
p-MPPI (5-HT1A antagonist) 4-iodobenzamido, methoxyphenyl Not reported Competitive 5-HT1A antagonism (ID50: 5 mg/kg); no partial agonist activity
1-Benzyl-4-(furan-2-carbonyl)piperazine Furan-2-carbonyl Not reported Heteroaromatic substituent; reduced aromaticity compared to benzoyl
Key Observations:
  • Substituent Effects :

    • Electron-Donating vs. Electron-Withdrawing Groups : The 2-propoxy group in the target compound donates electrons via its oxygen atom, increasing the benzoyl ring’s electron density. This contrasts with 4-chloro (electron-withdrawing, ) or nitro (strong electron-withdrawing, ) substituents in analogs. Such differences influence binding to receptors or enzymes where charge interactions are critical.
    • Lipophilicity : The propoxy chain likely enhances lipophilicity compared to chloro (logP ~2.5–3.0 for 1g ) or polar groups like sulfonamide (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Routes :

    • Analogous to 1g (86% yield via benzoic acid and benzylpiperazine condensation ), the target compound could be synthesized via 2-propoxybenzoic acid and 1-benzylpiperazine under similar conditions.

Contradictions and Limitations

  • Receptor Affinity vs. Substituent Size : While bulkier groups (e.g., 3-phenylpropyl in ) enhance sigma receptor binding, excessive steric hindrance from the 2-propoxybenzoyl group might reduce affinity for compact binding pockets.
  • Synthetic Feasibility : ’s high-yield synthesis of 1g suggests scalability for the target compound, but the propoxy group’s introduction may require optimized reaction conditions to avoid side reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。